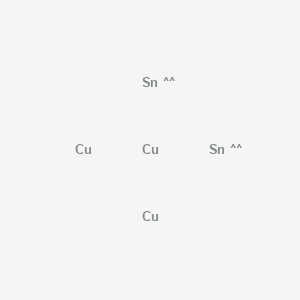
1,3-Benzenedicarbonyl dichloride, 5-(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of two carbonyl chloride groups attached to a benzene ring, with a tert-butyl group at the 5-position. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
The synthesis of 1,3-Benzenedicarbonyl dichloride, 5-(1,1-dimethylethyl)- typically involves the chlorination of the corresponding dicarboxylic acid or its derivatives. The reaction conditions often include the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents . The process is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,3-Benzenedicarbonyl dichloride, 5-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water or moisture, the acyl chloride groups hydrolyze to form the corresponding dicarboxylic acid.
Aplicaciones Científicas De Investigación
1,3-Benzenedicarbonyl dichloride, 5-(1,1-dimethylethyl)- is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: The compound is used in the preparation of polyesters and polyamides.
Pharmaceutical Research: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of 1,3-Benzenedicarbonyl dichloride, 5-(1,1-dimethylethyl)- involves the reactivity of its acyl chloride groups. These groups are highly electrophilic and readily react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparación Con Compuestos Similares
1,3-Benzenedicarbonyl dichloride, 5-(1,1-dimethylethyl)- can be compared with other similar compounds such as:
1,3-Benzenedicarbonyl dichloride, 5-chloro-: This compound has a chlorine atom at the 5-position instead of a tert-butyl group.
1,3-Benzenedicarbonyl dichloride, 5-methoxy-: This compound has a methoxy group at the 5-position.
The presence of different substituents at the 5-position affects the reactivity and applications of these compounds. The tert-butyl group in 1,3-Benzenedicarbonyl dichloride, 5-(1,1-dimethylethyl)- provides steric hindrance, which can influence the compound’s reactivity and stability .
Propiedades
Número CAS |
13239-25-3 |
|---|---|
Fórmula molecular |
C12H12Cl2O2 |
Peso molecular |
259.12 g/mol |
Nombre IUPAC |
5-tert-butylbenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C12H12Cl2O2/c1-12(2,3)9-5-7(10(13)15)4-8(6-9)11(14)16/h4-6H,1-3H3 |
Clave InChI |
PEZDGINXZHEJFN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


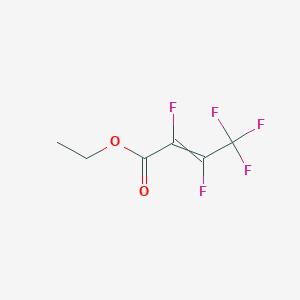
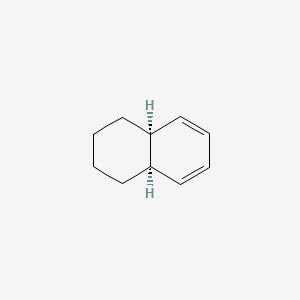


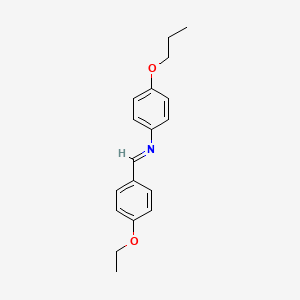
![3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one](/img/structure/B14720276.png)
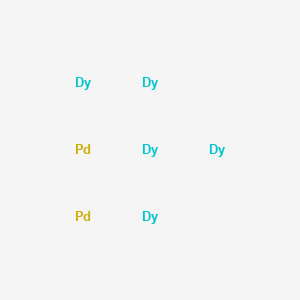
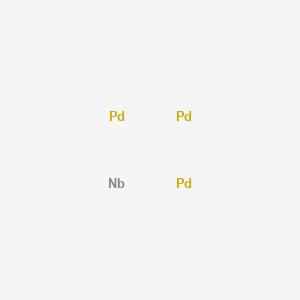

![7-[2-(Piperidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14720283.png)
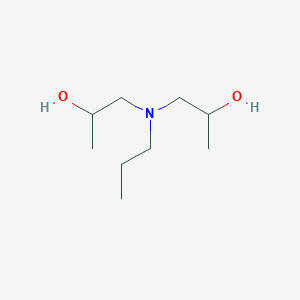
![5-[(2-Oxocyclopentyl)methyl]oxolan-2-one](/img/structure/B14720287.png)

